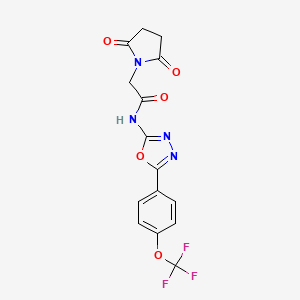

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a hybrid pyrrolidine-2,5-dione derivative that has shown potent anticonvulsant properties . It has been studied for its potential in treating epilepsy, a common and debilitating neurological disorder .

Synthesis Analysis

The synthesis of this compound involves an optimized coupling reaction . The yield of the compound was reported to be 62.9%, and it appears as a white solid .Physical And Chemical Properties Analysis

The compound has a melting point of 174.5–176.0 °C . It was identified using LC–MS (ESI), with m/z calculated for C20H17N2O3F3 (M + H) + 391.12, found 391.1 .科学的研究の応用

Synthesis and Biological Activity

Research into 1,3,4-oxadiazole derivatives, including compounds structurally related to 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide, has shown significant pharmacological potential. For instance, the synthesis and biological assessment of acetamides bearing an 1,2,4-oxadiazole cycle revealed a variety of interesting biological properties. These compounds, synthesized through a multi-step process involving chloropyridines and amidoximes, were evaluated for their pharmacological activity, showcasing the method's applicability in developing functionalized triazolopyridine derivatives with potential biological applications (Karpina et al., 2019).

Antimicrobial and Hemolytic Activity

Another study focused on the antimicrobial evaluation and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives. These compounds exhibited variable antimicrobial activity against selected microbial species, with some showing significant potency. This research underscores the potential of oxadiazole compounds in antimicrobial therapy, highlighting their less toxic profile suitable for further biological screening and application trials (Gul et al., 2017).

Apoptosis Induction and Anticancer Activity

Research into 3-aryl-5-aryl-1,2,4-oxadiazoles has identified compounds like 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as novel apoptosis inducers, showing activity against breast and colorectal cancer cell lines. SAR studies indicated the importance of substituents for activity, with specific compounds demonstrating in vivo anticancer potential in tumor models. The identification of molecular targets through these studies could inform the development of new anticancer agents (Zhang et al., 2005).

Anticonvulsant Evaluation

The synthesis and anticonvulsant evaluation of indoline derivatives incorporating aryloxadiazole amine and benzothiazole acetamide have provided insights into potential treatments for epilepsy. Among synthesized compounds, specific derivatives demonstrated significant efficacy in standard anticonvulsant models, highlighting the therapeutic promise of oxadiazole derivatives in epilepsy management (Nath et al., 2021).

Electronic and Photophysical Properties

Studies on m-terphenyl oxadiazole derivatives for organic light-emitting diodes (OLEDs) applications have shown that these compounds exhibit high electron mobilities and efficiency in blue, green, and red devices. Such materials could play a crucial role in the development of high-performance OLEDs, with potential applications in displays and lighting (Shih et al., 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N4O5/c16-15(17,18)27-9-3-1-8(2-4-9)13-20-21-14(26-13)19-10(23)7-22-11(24)5-6-12(22)25/h1-4H,5-7H2,(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFAEYVSVBECMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2680998.png)

![2-isopropyl-5-[(3-nitrobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2681000.png)

![N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2681002.png)

![1-(3-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-oxopropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2681004.png)

![1H-imidazo[4,5-c]pyridine, 2-methyl-, dihydrochloride](/img/structure/B2681006.png)

![3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid](/img/structure/B2681009.png)

![N-(3-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2681010.png)

![Methyl 3-(5-{[(4-methoxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate](/img/structure/B2681011.png)

![1-(4-bromophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2681012.png)

![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-cyclopropyl-N-methylpyrimidin-4-amine](/img/structure/B2681014.png)